An In-depth Technical Guide to 3,4-Dibenzyloxyphenethylamine Hydrochloride
An In-depth Technical Guide to 3,4-Dibenzyloxyphenethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 3,4-Dibenzyloxyphenethylamine hydrochloride. The information is curated for professionals in research and drug development, with a focus on its chemical synthesis, analytical characterization, and potential biological activities.
Core Chemical and Physical Properties
3,4-Dibenzyloxyphenethylamine hydrochloride is a substituted phenethylamine derivative. The presence of two benzyl ether groups on the phenyl ring significantly influences its physical and chemical characteristics.
| Property | Value |
| CAS Number | 1699-56-5 |
| Molecular Formula | C₂₂H₂₄ClNO₂ |
| Molecular Weight | 369.88 g/mol |
| Melting Point | 131-133 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, and hot 95% ethanol. Insoluble in ether, chloroform, and benzene. |
Synthesis and Experimental Protocols
The synthesis of 3,4-Dibenzyloxyphenethylamine hydrochloride can be approached through a multi-step process, beginning with the protection of the hydroxyl groups of a suitable precursor, followed by chain extension and amination. A plausible synthetic route is outlined below.
Experimental Workflow: Synthesis
Caption: Synthetic pathway for 3,4-Dibenzyloxyphenethylamine hydrochloride.
Detailed Methodologies
Step 1: Synthesis of 3,4-Dibenzyloxybenzaldehyde [1][2]
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To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents).
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To this suspension, add benzyl chloride (2.2 equivalents) dropwise at room temperature.
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Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
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Purify the crude product by recrystallization from ethanol to obtain 3,4-dibenzyloxybenzaldehyde as a white solid.
Step 2: Synthesis of 3,4-Dibenzyloxy-β-nitrostyrene (Henry Reaction)
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Dissolve 3,4-dibenzyloxybenzaldehyde (1 equivalent) and ammonium acetate (1.2 equivalents) in glacial acetic acid.
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Add nitromethane (5 equivalents) to the solution.
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Reflux the mixture for 2-4 hours. The product will precipitate out upon cooling.
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Filter the yellow precipitate, wash with cold ethanol, and dry under vacuum.
Step 3: Reduction of 3,4-Dibenzyloxy-β-nitrostyrene
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Prepare a suspension of lithium aluminum hydride (LiAlH₄) (3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the suspension to 0 °C in an ice bath.
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Add a solution of 3,4-dibenzyloxy-β-nitrostyrene (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
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Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
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Filter the resulting precipitate and wash it with THF.
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Concentrate the combined filtrate and washings under reduced pressure to yield crude 3,4-dibenzyloxyphenethylamine.
Step 4: Formation of 3,4-Dibenzyloxyphenethylamine Hydrochloride
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Dissolve the crude 3,4-dibenzyloxyphenethylamine in anhydrous diethyl ether.
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Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain 3,4-dibenzyloxyphenethylamine hydrochloride.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
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Instrument: 400 MHz NMR Spectrometer
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Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
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Standard: Tetramethylsilane (TMS) at 0.00 ppm
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Techniques: ¹H NMR, ¹³C NMR
Expected ¹H NMR Signals (in CDCl₃):
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~2.8-3.1 ppm (multiplet, 4H): Protons of the ethylamine chain (-CH₂-CH₂-NH₂).
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~5.1 ppm (singlet, 4H): Methylene protons of the two benzyl groups (-O-CH₂-Ph).
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~6.7-6.9 ppm (multiplet, 3H): Protons on the substituted phenyl ring.
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~7.2-7.5 ppm (multiplet, 10H): Protons of the two benzyl groups' phenyl rings.
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~8.0 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺), which may exchange with residual water in the solvent.
Expected ¹³C NMR Signals (in CDCl₃):
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~35-45 ppm: Carbons of the ethylamine chain.
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~71 ppm: Methylene carbons of the benzyl groups.
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~115-120 ppm: Aromatic carbons of the substituted phenyl ring.
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~127-129 ppm: Aromatic carbons of the benzyl groups' phenyl rings.
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~137 ppm: Quaternary carbons of the benzyl groups' phenyl rings.
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~148-150 ppm: Quaternary carbons of the substituted phenyl ring attached to the oxygen atoms.
Infrared (IR) Spectroscopy
Experimental Protocol:
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Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
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Range: 4000-400 cm⁻¹
Expected IR Absorption Bands:
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~3030 cm⁻¹: Aromatic C-H stretching.
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~2850-3000 cm⁻¹: Aliphatic C-H stretching.
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~2400-2800 cm⁻¹ (broad): N-H stretching of the ammonium salt.
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~1590, 1510, 1450 cm⁻¹: Aromatic C=C stretching.
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~1260, 1020 cm⁻¹: C-O stretching of the benzyl ethers.
Potential Biological Activity and Signaling Pathways
Phenethylamine and its derivatives are known to interact with various components of the central nervous system, primarily modulating monoaminergic neurotransmission. While specific studies on 3,4-dibenzyloxyphenethylamine are limited, its structural similarity to dopamine and other phenethylamines suggests potential interactions with dopaminergic and serotonergic systems.
Potential Dopaminergic Signaling Pathway
The structural resemblance to dopamine suggests that 3,4-dibenzyloxyphenethylamine, after potential in vivo debenzylation to dopamine, could interact with dopamine receptors (D1-like and D2-like families) and the dopamine transporter (DAT).
Caption: Potential interaction with the dopaminergic system.
Potential Serotonergic Signaling Pathway
Many phenethylamine derivatives exhibit activity at serotonin receptors and the serotonin transporter (SERT). 3,4-Dibenzyloxyphenethylamine could potentially modulate serotonergic neurotransmission.
Caption: Potential interaction with the serotonergic system.
Disclaimer
This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on available scientific literature and is not intended as a guide for therapeutic use. All chemical syntheses and handling should be performed by qualified individuals in appropriate laboratory settings with all necessary safety precautions.
